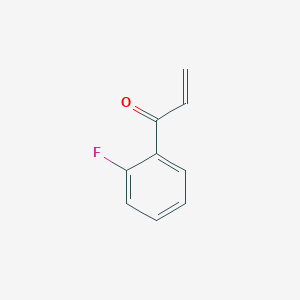

1-(2-Fluorophenyl)prop-2-en-1-one

Descripción general

Descripción

“1-(2-Fluorophenyl)prop-2-en-1-one” is a compound that belongs to the class of organic compounds known as chalcones . Chalcones are a type of open-chain flavonoid where the two aromatic rings are joined by a three-carbon chain . This compound has been the subject of various studies due to its potential applications in different fields .

Synthesis Analysis

The synthesis of “this compound” has been achieved through various methods. One such method involves the Claisen–Schmidt condensation reaction in an alkaline medium at room temperature . Another study reported the synthesis of a similar fluorinated chalcone with a yield of 90% .Molecular Structure Analysis

The molecular structure of “this compound” has been elucidated using single-crystal X-ray diffraction technique . The compound crystallizes in a centrosymmetric space group, stabilized by C–H⋯O and C–H⋯F interactions and the π⋯π contact .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” have not been detailed in the retrieved papers, chalcones in general have been known to undergo a variety of chemical reactions due to their structural flexibility .Physical And Chemical Properties Analysis

The physical properties of prop-2-en-1-one based compounds, including “this compound”, have been studied using molecular dimension simulations . Several mechanical properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio have been calculated .Mecanismo De Acción

Target of Action

Similar compounds have been studied for their interactions with various biological targets .

Mode of Action

It has been suggested that the mechanism of action may be related to the membrane damage provoked by reduction of the mitochondrial potential . The anti-Trypanosoma cruzi effect can be assigned through some structural aspects of the chalcone as the nitro group (NO2) is present, which can be enzymatically reduced forming a nitro radical .

Pharmacokinetics

Similar compounds have shown significant probability of antiprotozoal activity, a good volume of distribution after being absorbed in the intestine, and a low chance of activity in the central nervous system .

Result of Action

It has been suggested that the compound may cause membrane damage and reduction of the mitochondrial potential .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using 1-(2-Fluorophenyl)prop-2-en-1-one in lab experiments is its high yield synthesis method. This allows for the production of large quantities of the compound for various applications. Another advantage is its versatility in terms of its potential applications in various fields. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can exhibit cytotoxic effects at high concentrations.

Direcciones Futuras

There are several future directions for research involving 1-(2-Fluorophenyl)prop-2-en-1-one. One area of research is in the development of novel anti-inflammatory and anticancer drugs based on the structure of this compound. Another area of research is in the investigation of its potential as a therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate its safety and toxicity profiles in order to determine its potential for clinical use.

Conclusion:

In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for various applications.

Aplicaciones Científicas De Investigación

1-(2-Fluorophenyl)prop-2-en-1-one has been extensively studied for its potential applications in various fields. One of the major areas of research is in the field of medicinal chemistry. Studies have shown that this compound exhibits significant anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to possess antibacterial and antifungal properties.

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJUWQBNLUCPDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595992 | |

| Record name | 1-(2-Fluorophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89638-21-1 | |

| Record name | 1-(2-Fluorophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({1,3-dibenzyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B3388819.png)

![2-({5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B3388825.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3388833.png)

![4-[(1-Ethylpiperidin-3-yl)oxy]aniline](/img/structure/B3388857.png)

![Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride](/img/structure/B3388872.png)

![6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3388897.png)